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Abstract
The antifolate compound WR99210 is an indispensable tool in molecular parasitology for the

selection of genetically modified Plasmodium parasites. This dihydrotriazine agent potently

inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a

critical component of the folate biosynthesis pathway.[1] Conversely, the human dihydrofolate

reductase (hDHFR) enzyme is significantly less sensitive to WR99210. This differential

sensitivity forms the basis of a powerful positive selection system.[1][2] By introducing a

plasmid encoding the hDHFR gene, researchers can confer resistance to WR99210, enabling

the selective growth of transgenic parasites. This application note provides detailed protocols

and quantitative data for the use of WR99210 in the selection of genetically modified

Plasmodium falciparum and Plasmodium berghei.
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Genetic manipulation of Plasmodium species is a cornerstone of malaria research, facilitating

the study of gene function, drug resistance mechanisms, and vaccine development. A key

component of these genetic modification workflows is the ability to select for parasites that

have been successfully transformed with exogenous DNA. The WR99210/hDHFR selection

system is one of the most widely used methods for this purpose.[1]

WR99210 [4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-

triazine] is a potent inhibitor of the parasite's bifunctional DHFR-TS enzyme, which is essential

for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[1] Inhibition of this

enzyme leads to parasite death. However, parasites expressing the human ortholog, hDHFR,

are resistant to WR99210 and can survive in its presence.[2][3] This allows for the positive

selection of parasites that have been successfully transfected with a plasmid carrying the

hDHFR gene as a selectable marker.

Mechanism of Action and Selection Principle
The utility of WR99210 as a selection agent stems from its high affinity for the Plasmodium

DHFR domain while exhibiting low affinity for the human counterpart. This selective inhibition

allows for a clear distinction between untransformed and transformed parasites.
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Mechanism of WR99210 action and hDHFR-based resistance.

Quantitative Data: WR99210 Potency and
Resistance Levels
The following tables summarize the effective concentrations of WR99210 against wild-type

Plasmodium and the fold-resistance observed in transgenic parasites expressing hDHFR.

Table 1: In Vitro Activity of WR99210 against Plasmodium falciparum
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Parasite Line Genotype IC₅₀ (nM)
Fold
Resistance

Reference

FCB Wild-type ~0.65 - 2.6 - [2][4]

T1+MTX

Transformed

(episomal

hDHFR)

>2,660 ~4,000 [2]

T2+MTX

Transformed

(episomal

hDHFR)

>2,660 ~4,000 [2]

Table 2: In Vivo and In Vitro Resistance to WR99210 in Plasmodium berghei

Parasite Line Genotype Fold Resistance Reference

Transfected Episomal hDHFR ~1,000 [5][6]

Transfected
Single-copy integrated

hDHFR
~5 [5][6]

Experimental Protocols
Preparation of WR99210 Stock Solution

Reagent: WR99210 (Jacobus Pharmaceuticals, Princeton, NJ; molecular weight 394.35

g/mol ).

Solvent: Dissolve WR99210 in tissue culture-grade water.[7]

Stock Concentration: Prepare a 25 μM working stock solution.[7]

Sterilization: Sterile-filter the stock solution.

Storage: Store in aliquots at -80 °C.[7]
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Protocol 1: Selection of Transfected P. falciparum In
Vitro
This protocol is adapted from methodologies used in CRISPR/Cas9-mediated gene editing and

other transfection experiments.[7][8]

Materials:

P. falciparum culture

Complete culture medium (RPMI 1640 with appropriate supplements)

Transfection plasmid containing the hDHFR selectable marker

WR99210 stock solution (25 μM)

Erythrocytes

Procedure:

Transfection: Transfect ring-stage P. falciparum parasites with the plasmid DNA using

standard electroporation protocols.

Initial Culture: After transfection, culture the parasites for 48 hours without drug pressure to

allow for expression of the resistance marker.

Drug Selection:

On day 2 post-transfection, add WR99210 to the culture medium to a final concentration of

2.5 nM.[7] If parasites express wild-type P. falciparum DHFR, a concentration of 1.5 nM

may be sufficient.[7]

For protocols involving a second selectable marker like blasticidin, add it at the

appropriate concentration (e.g., 2.5 μg/mL).[7]

Maintenance and Monitoring:
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Maintain the drug pressure for at least 6 days.[7] In some cases, selection can be

maintained until edited parasites are detected.

Monitor parasitemia regularly by Giemsa-stained blood smears. Ensure parasitemia does

not exceed 10%.

Parasites should become undetectable around 6-7 days post-transfection.[7] The

appearance of abundant gametocytes during this period may indicate culture stress and a

lower likelihood of successful transfection.[7]

Recovery: Transgenic parasites will typically reappear in the culture within 2-4 weeks post-

transfection.

Cloning: Once a stable population of transgenic parasites is established, clone the parasites

by limiting dilution to obtain a clonal line.
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Workflow for in vitro selection of transgenic P. falciparum.

Protocol 2: Selection of Transfected P. berghei In Vivo
This protocol is based on methods for generating transgenic rodent malaria parasites.[9]

Materials:

P. berghei schizonts
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Transfection plasmid containing the hDHFR selectable marker

Laboratory mice

WR99210 solution for injection

Procedure:

Transfection: Transfect purified P. berghei schizonts with the plasmid DNA using a

Nucleofector device.[9]

Infection: Immediately inject the transfected schizonts intravenously into a mouse.

Drug Administration:

Administer WR99210 to the mice. The exact dosage and administration schedule may

need to be optimized.

When using hDHFR as a second selectable marker in parasites already resistant to

pyrimethamine, it is recommended to perform the WR99210 selection in two to three mice

to increase the chances of selecting the desired double-transgenic mutants.[9]

Monitoring:

Starting from day 10 post-injection, monitor for the appearance of drug-resistant parasites

by making thin blood smears from tail blood.[9]

Passage: Once drug-resistant parasites are detected, passage the infection to new mice to

expand the parasite population.

Important Considerations
Purity of WR99210: The efficacy of WR99210 can be compromised by the presence of a

regioisomer that is inactive.[1] It is crucial to use a reliable source of WR99210 and to

monitor stocks for potential degradation, especially if not stored as a hydrochloride salt or if

exposed to basic conditions.[1][10]
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Combined Drug Selection: WR99210/hDHFR can be used in conjunction with other

selectable marker systems, such as pyrimethamine/Toxoplasma gondii DHFR-TS or

blasticidin S/blasticidin S deaminase, for sequential genetic manipulations.[5][7][9] When

used as a second marker after pyrimethamine selection, the resistance to WR99210 is lower,

necessitating careful selection protocols.[9]

Negative Selection: The hDHFR marker can be combined with a negative selectable marker,

such as yeast cytosine deaminase/uracil phosphoribosyltransferase (yFCU), for gene

deletion experiments using double crossover recombination.[11][12]

Conclusion
The WR99210/hDHFR selection system is a robust and versatile tool for the genetic

modification of Plasmodium parasites. By understanding the mechanism of action and adhering

to optimized protocols, researchers can effectively select for and isolate transgenic parasites,

thereby advancing our understanding of malaria parasite biology and contributing to the

development of new interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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